(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
The compound (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, a pyrimidinedione core, and multiple phenyl groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyrimidinedione intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound allows for nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
The uniqueness of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C31H26BrN3O2S |
---|---|
Molecular Weight |
584.5g/mol |
IUPAC Name |
(5Z)-5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C31H26BrN3O2S/c1-19-10-13-27(16-20(19)2)35-30(37)28(29(36)34(31(35)38)25-8-6-5-7-9-25)18-23-17-21(3)33(22(23)4)26-14-11-24(32)12-15-26/h5-18H,1-4H3/b28-18- |
InChI Key |
YNAYDZJCXACFMJ-VEILYXNESA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)Br)C)C(=O)N(C2=S)C5=CC=CC=C5)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=C(C=C4)Br)C)/C(=O)N(C2=S)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)Br)C)C(=O)N(C2=S)C5=CC=CC=C5)C |
Origin of Product |
United States |
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